molecular formula C24H27N5OS B2462566 5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901243-14-9

5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2462566
CAS No.: 901243-14-9
M. Wt: 433.57
InChI Key: GFWOKRCOVKZGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazole and pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For example, if the compound targets enzymes involved in cell division, it could affect the cell cycle and potentially have anti-cancer effects .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme necessary for cell division, it could result in cell cycle arrest and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes may only be active under specific pH or temperature conditions, and the presence of other molecules could either enhance or inhibit the compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing moiety.

    Reduction: This can affect the triazole or pyrimidine rings.

    Substitution: Commonly occurs at the phenyl or methyl groups.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and potential therapeutic applications.

Uniqueness

What sets 5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific substitution pattern, which may confer unique binding properties and biological activities. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

5-methyl-2-[(2-methylphenyl)methylsulfanyl]-N-phenyl-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-15(2)21-20(22(30)26-19-12-6-5-7-13-19)17(4)25-23-27-24(28-29(21)23)31-14-18-11-9-8-10-16(18)3/h5-13,15,21H,14H2,1-4H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWOKRCOVKZGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.